

# 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

## CAS number

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### Compound of Interest

Compound Name: 5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde

Cat. No.: B180291

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An In-Depth Technical Guide to **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**

CAS Number: 153759-58-1

## Core Compound Identification and Properties

**5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** is a substituted salicylaldehyde derivative. The strategic placement of the bromo, tert-butyl, and hydroxyl groups on the benzaldehyde scaffold makes it a versatile precursor for the synthesis of more complex molecular architectures, particularly in the development of novel ligands and pharmaceutical agents.

## Physicochemical Data

The fundamental properties of this compound are critical for its handling, storage, and application in synthetic chemistry. The data below has been compiled from various chemical suppliers and databases.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

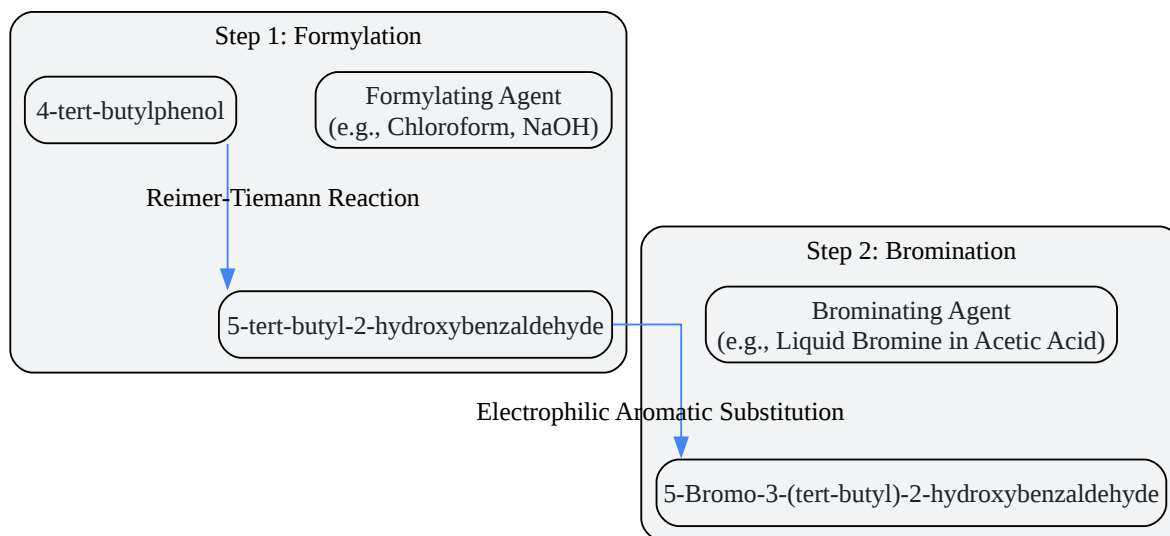
Property	Value	Source(s)
CAS Number	153759-58-1	[1][2][3][5]
Molecular Formula	C <sub>11</sub> H <sub>13</sub> BrO <sub>2</sub>	[1][6]
Molecular Weight	257.12 g/mol	[1][4]
IUPAC Name	5-bromo-3-tert-butyl-2-hydroxybenzaldehyde	[3]
Physical Form	Solid	[3]
Purity	Typically ≥95%	[3][5]
Storage Temperature	Refrigerator (4°C)	[1][3]
InChI Key	DTEMRMZXDSDCPQ-UHFFFAOYSA-N	[3]

## Synthesis Protocol and Mechanistic Insight

The synthesis of substituted salicylaldehydes such as **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** often involves a multi-step process that leverages classic organic reactions. A common and logical pathway involves the formylation of a substituted phenol followed by selective bromination. The synthesis of a closely related isomer, 3-bromo-5-tert-butyl-2-hydroxybenzaldehyde, utilizes a modified Reimer-Tiemann reaction, providing a solid framework for understanding the synthesis of this class of compounds.[6][7][8]

## Conceptual Synthesis Workflow

The causality behind this synthetic approach is rooted in the principles of electrophilic aromatic substitution. The hydroxyl group of the starting phenol is a strong activating group, directing incoming electrophiles to the ortho and para positions. The bulky tert-butyl group provides steric hindrance, which can be exploited to influence the regioselectivity of both the formylation and subsequent bromination steps.



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Caption: Conceptual workflow for the synthesis of the target compound.

## Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is based on established methods for the synthesis of brominated salicylaldehydes.<sup>[6][9]</sup>

Step 1: Synthesis of 5-tert-butyl-2-hydroxybenzaldehyde via Modified Reimer-Tiemann Reaction

- Prepare a solution of sodium hydroxide (60g) in water (80 mL) in a suitable reaction vessel.
- Add 4-tert-butylphenol (15g) to the solution and heat the mixture to 60-65°C with stirring until the phenol dissolves.

- Add chloroform (30 mL) dropwise to the heated mixture. The addition should be controlled to manage the exothermic reaction.
- After the addition is complete, continue heating the reaction mixture for one hour. The formation of a precipitate should be observed.
- After cooling, the mixture is acidified to precipitate the product. The aqueous layer is separated, and the organic product, 5-tert-butyl-2-hydroxybenzaldehyde, is isolated.

#### Step 2: Bromination to Yield **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**

- Dissolve the crude 5-tert-butyl-2-hydroxybenzaldehyde from Step 1 in glacial acetic acid.
- Add liquid bromine dropwise to the solution at room temperature (25°C) with constant stirring. The hydroxyl and aldehyde groups direct the bromination to the available ortho and para positions. The existing substituents will sterically and electronically guide the bromine to the desired position.
- Stir the mixture for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Once the reaction is complete, remove the acetic acid solvent under reduced pressure (in vacuo).
- The resulting residue is then recrystallized from a suitable solvent system, such as aqueous ethanol, to yield the final product, **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde**.<sup>[9]</sup>

## Applications in Research and Drug Development

The true value of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** lies in its utility as a versatile chemical intermediate. Its functional groups—aldehyde, hydroxyl, and bromo—are all active sites for further chemical modification, allowing for the construction of diverse and complex molecules.

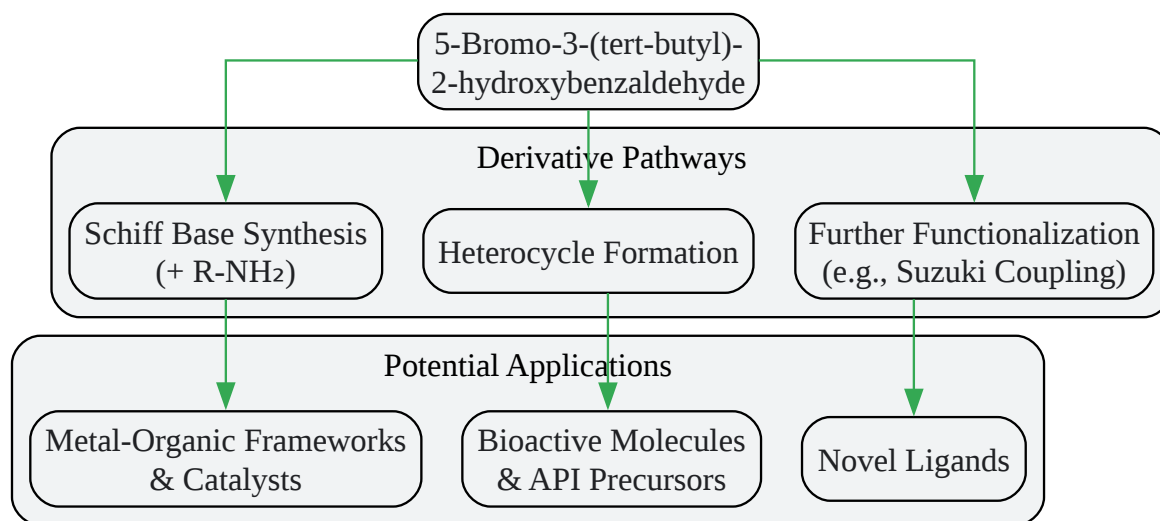
## Precursor for Schiff Bases and Metal Complexes

The aldehyde group readily reacts with primary amines to form Schiff bases (imines). These compounds are renowned for their coordination capabilities with various metal ions. The

resulting metal complexes have shown significant potential in catalysis and as antibacterial agents.[10] The electronic properties of the benzene ring, modulated by the electron-withdrawing bromine and electron-donating hydroxyl and tert-butyl groups, can fine-tune the stability and reactivity of these complexes.

## Intermediate in Pharmaceutical Synthesis

While specific drugs derived directly from this compound are not broadly documented in the initial literature search, its structural motifs are highly relevant to medicinal chemistry. For instance, other bromo-hydroxybenzaldehyde isomers are crucial intermediates in the synthesis of major pharmaceutical drugs. 2-Bromo-5-hydroxybenzaldehyde is a key intermediate for Crisaborole, a phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis. This highlights the potential of the target compound to serve as a building block for novel therapeutic agents, particularly in the development of enzyme inhibitors and other targeted therapies.



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Caption: Potential application pathways for the title compound.

## Safety and Handling

Proper handling of **5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** is essential to ensure laboratory safety. The compound is classified with specific hazard warnings.

- Signal Word: Warning[3]
- Hazard Statements:[3][4][5]
  - H302: Harmful if swallowed.
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.
  - H335: May cause respiratory irritation.
- Precautionary Statements:[3][5]
  - P261: Avoid breathing dust.
  - P280: Wear protective gloves/eye protection/face protection.
  - P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.
  - P302+P352: IF ON SKIN: Wash with plenty of soap and water.
  - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the full Safety Data Sheet (SDS) from the supplier before use.[11][12] Handle in a well-ventilated area or fume hood, using appropriate personal protective equipment (PPE).

## Conclusion

**5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde** is more than a mere catalog chemical; it is a strategically designed building block for advanced chemical synthesis. Its well-defined physicochemical properties, established synthetic routes, and versatile reactive sites make it a valuable asset for researchers in medicinal chemistry, materials science, and catalysis.

Understanding its synthesis and handling is the first step toward unlocking its full potential in the development of next-generation materials and therapeutics.

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- To cite this document: BenchChem. [5-Bromo-3-(tert-butyl)-2-hydroxybenzaldehyde CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b180291#5-bromo-3-tert-butyl-2-hydroxybenzaldehyde-cas-number]

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